molecular formula C23H23N3O5S2 B4579342 ethyl 4-({[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)benzoate

ethyl 4-({[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)benzoate

Cat. No.: B4579342
M. Wt: 485.6 g/mol
InChI Key: RPVNDBVPFFASOZ-UHFFFAOYSA-N
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Description

Ethyl 4-({[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)benzoate is a useful research compound. Its molecular formula is C23H23N3O5S2 and its molecular weight is 485.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 485.10791319 g/mol and the complexity rating of the compound is 734. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Cyclization and Synthesis

Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate cyclizes in the presence of bases to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing a specific reaction pattern regardless of the base strength used (Ukrainets et al., 2014).

Domino Reactions for Synthesis

A phosphine-catalyzed domino reaction between γ-benzyl allenoates and ethyl (Z)-2-(3-oxobenzo[b]thiophen-2(3H)-ylidene)acetate produces 2H-benzo[4,5]thieno[3,2-b]pyran derivatives in high yields. This process demonstrates how γ-substituted allenoate acts as a two-carbon synthon, a method rarely reported before (Shanshan Ma et al., 2018).

Nonhydrogen Bonding Interactions in Crystal Packing

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits rare N⋯π and O⋯π interactions, forming unique structural motifs in its crystal packing. This highlights the significance of nontraditional bonding interactions in determining molecular arrangements (Zhenfeng Zhang et al., 2011).

Reaction Pathways and Biodegradation

Studies on chlorimuron-ethyl biodegradation by Rhodococcus sp. D310-1 and Aspergillus niger reveal microbial pathways for transforming this sulfonylurea herbicide, providing insights into environmental remediation strategies. These organisms break down chlorimuron-ethyl, offering a biological approach to mitigating long-term soil and water contamination (Chunyan Li et al., 2016); (Seema B. Sharma et al., 2012).

Synthesis and Characterization of Antimicrobial Agents

Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the compound's potential as a basis for developing new antimicrobial agents (N. Desai et al., 2007).

Properties

IUPAC Name

ethyl 4-[[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-3-31-22(27)16-4-6-17(7-5-16)24-23(32)25-18-10-14-21(15-11-18)33(28,29)26-19-8-12-20(30-2)13-9-19/h4-15,26H,3H2,1-2H3,(H2,24,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVNDBVPFFASOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-({[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)benzoate
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ethyl 4-({[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)benzoate

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